molecular formula C17H18N4O2 B4589652 N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4589652
M. Wt: 310.35 g/mol
InChI Key: WWGAOBZNZDJRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at position 4, a 4-methoxyphenyl substituent, and methyl groups at positions 1, 3, and 5.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-10-9-14(15-11(2)20-21(3)16(15)18-10)17(22)19-12-5-7-13(23-4)8-6-12/h5-9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGAOBZNZDJRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core with a methoxyphenyl substituent. Its structural complexity suggests potential interactions with various biological targets. The presence of the methoxy group may enhance lipophilicity and influence the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit notable anticancer activity. For instance, a related compound showed an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) . This indicates that this compound may possess similar or enhanced anticancer efficacy.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at various phases. For example, some derivatives caused S phase arrest in HeLa cells and G2/M phase arrest in MCF7 cells .
  • Induction of Apoptosis : Significant levels of early and late apoptosis were observed in treated cells compared to controls, suggesting that the compound may activate apoptotic pathways .

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesIC50 (µM)Biological Activity
This compoundPyrazolo[3,4-b]pyridine core with methoxyphenylTBDAnticancer
Compound 9a (related derivative)Similar pyrazolo structure2.59Anticancer (HeLa)
DoxorubicinAnthracycline antibiotic2.35Anticancer (HeLa)

Case Studies

In a study focusing on the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives:

  • Compound 9a was identified as having the highest anticancer potency against HeLa cells.
  • Substituents on the phenyl ring significantly influenced activity; for example, para-hydroxy substitutions enhanced activity against multiple cancer cell lines .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements are compared below with analogs from the evidence:

Compound Name / ID Core Structure Substituents (Positions) Key Differences Reference
Target Compound Pyrazolo[3,4-b]pyridine - 1,3,6-trimethyl
- 4-carboxamide (N-(4-methoxyphenyl))
Reference compound for comparison -
N,1-Diphenyl-4-[2-(phenylamino)ethoxy]-1H-pyrazolo[3,4-b]pyridin-6-amine (9a) Pyrazolo[3,4-b]pyridine - 1-phenyl
- 4-ethoxy (2-(phenylamino))
- 6-amine
Ethoxy and amine groups replace carboxamide; phenyl at position 1 vs. methyl
4-(4-Methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(thiophen-2-yl)methanimine (4b) Pyrazolo[3,4-b]pyridine - 4-phenyl
- 3-methanimine (thiophen-2-yl)
- 6-phenyl
Methanimine and thiophene substituents; no carboxamide
N-(4-Methoxyphenyl)-1,3-dimethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Y505-1209) Pyrazolo[3,4-b]pyridine - 1,3-dimethyl
- 6-(furan-2-yl)
- 4-carboxamide (N-(4-methoxyphenyl))
Furan substituent at position 6; lacks the 6-methyl group
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide (4c) Pyrazolo[3,4-b]pyridine (oxidized) - 7-oxo
- 3-(4-chlorophenyl)
- Acetamide (N-(4-methoxyphenyl))
Oxo group at position 7; chlorophenyl substituent

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is inferred to be ~360–380 g/mol, comparable to Y505-1209 (362.39 g/mol) and 4c (498.5 g/mol) .
  • Melting Points: 4c (): 209–211°C . F15 (): 250–251°C (unrelated core but similar carboxamide substituent) .
  • Spectral Data :
    • IR: Carboxamide C=O stretch (~1682 cm⁻¹ in 4c) .
    • NMR: Methyl groups (δ 1.80–3.81 ppm) and methoxy (δ ~3.81 ppm) are consistent across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.